molecular formula C13H18N2O3S2 B061935 Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate CAS No. 175201-68-0

Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate

Cat. No. B061935
M. Wt: 314.4 g/mol
InChI Key: GSUDSBHFXNANTM-UHFFFAOYSA-N
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Description

Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MMB, and it is a member of the thioester family of compounds. MMB has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism Of Action

The mechanism of action of MMB involves its ability to inhibit the activity of HDACs. HDACs play a role in the regulation of gene expression by removing acetyl groups from histones, which are proteins that package DNA in the nucleus. By inhibiting the activity of HDACs, MMB can cause the acetylation of histones, which leads to changes in gene expression. This can result in the induction of apoptosis in cancer cells and the inhibition of growth in pests and plant pathogens.

Biochemical And Physiological Effects

MMB has been found to have various biochemical and physiological effects. In cancer cells, MMB has been found to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes that play a role in programmed cell death. MMB has also been found to inhibit the activity of HDACs, which can result in changes in gene expression.
In pests and plant pathogens, MMB has been found to inhibit the activity of acetyl-CoA carboxylase (ACC), which is an enzyme that plays a role in fatty acid biosynthesis. This can lead to the inhibition of growth in pests and plant pathogens.

Advantages And Limitations For Lab Experiments

One of the advantages of using MMB in lab experiments is its ability to inhibit the activity of HDACs, which can result in changes in gene expression. This makes MMB a useful tool for studying the regulation of gene expression. Another advantage is its insecticidal and antifungal properties, which make it a useful tool for studying pests and plant pathogens.
One of the limitations of using MMB in lab experiments is its potential toxicity. MMB has been found to be toxic to some cells at high concentrations. Another limitation is its potential off-target effects. MMB has been found to inhibit the activity of other enzymes besides HDACs, which can lead to unintended effects.

Future Directions

There are several future directions for the study of MMB. One direction is the development of MMB derivatives that have improved activity and reduced toxicity. Another direction is the study of the effects of MMB on other enzymes besides HDACs, which can lead to the development of new drugs for the treatment of various diseases. Finally, the study of the mechanism of action of MMB can lead to a better understanding of the regulation of gene expression and the development of new tools for studying gene expression.

Synthesis Methods

MMB has been synthesized using different methods. One of the most common methods is the reaction between 4-(methylthio)butanoic acid and 2-(methylthio)-3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl chloroformate to obtain MMB. Another method involves the reaction between 4-(methylthio)butanoic acid and 2-(methylthio)-3-pyridinecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The product is then treated with methyl chloroformate to obtain MMB.

Scientific Research Applications

MMB has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is in the field of cancer treatment. MMB has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. MMB has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the progression of cancer.
MMB has also been studied for its potential applications in the field of agriculture. It has been found to have insecticidal properties against various pests such as aphids and whiteflies. MMB has also been found to have antifungal properties against various plant pathogens.

properties

IUPAC Name

methyl 4-methylsulfanyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c1-18-13(17)10(6-8-19-2)15-11(16)9-5-4-7-14-12(9)20-3/h4-5,7,10H,6,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUDSBHFXNANTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=C(N=CC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392646
Record name Methyl N-[2-(methylsulfanyl)pyridine-3-carbonyl]methioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate

CAS RN

175201-68-0
Record name Methyl N-[2-(methylsulfanyl)pyridine-3-carbonyl]methioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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